molecular formula C6H8ClNO B1678369 4-Aminophenol hydrochloride CAS No. 51-78-5

4-Aminophenol hydrochloride

Cat. No.: B1678369
CAS No.: 51-78-5
M. Wt: 145.59 g/mol
InChI Key: RVGOBWDGAVAVPJ-UHFFFAOYSA-N
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Description

4-Aminophenol hydrochloride, also known as 4-hydroxyaniline hydrochloride, is an organic compound with the molecular formula H₂NC₆H₄OH·HCl. It is typically available as a white crystalline powder and is used in various chemical and industrial applications. This compound is a derivative of 4-aminophenol, which is known for its role as an intermediate in the synthesis of paracetamol (acetaminophen) and other pharmaceuticals .

Biochemical Analysis

Biochemical Properties

4-Aminophenol hydrochloride plays a significant role in various biochemical reactions. It serves as a synthetic intermediate in various industries, particularly in the pharmaceutical industry where it is used to synthesize analgesics and antipyretics

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. It has been reported to be a nephrotoxin and hepatotoxin, indicating that it can have harmful effects on kidney and liver cells

Molecular Mechanism

It is known to be involved in the reduction of nitrobenzene to phenylhydroxylamine, which rearranges primarily to 4-aminophenol This suggests that it may have binding interactions with biomolecules and may be involved in enzyme inhibition or activation

Metabolic Pathways

This compound is involved in the metabolic pathway that transforms nitrobenzene to 4-aminophenol This pathway involves interactions with various enzymes and cofactors

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminophenol hydrochloride can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification and crystallization to obtain the desired product. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity .

Chemical Reactions Analysis

4-Aminophenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Base (e.g., sodium hydroxide), oxygen or other oxidizing agents.

    Reduction: Hydrogen gas with a catalyst (e.g., Raney Nickel), Tin (II) Chloride in anhydrous ethanol.

    Substitution: Acetic anhydride for acylation reactions.

Major Products:

Properties

CAS No.

51-78-5

Molecular Formula

C6H8ClNO

Molecular Weight

145.59 g/mol

IUPAC Name

(4-hydroxyphenyl)azanium;chloride

InChI

InChI=1S/C6H7NO.ClH/c7-5-1-3-6(8)4-2-5;/h1-4,8H,7H2;1H

InChI Key

RVGOBWDGAVAVPJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)O.Cl

Canonical SMILES

C1=CC(=CC=C1[NH3+])O.[Cl-]

Appearance

Solid powder

Color/Form

Crystalline powde

melting_point

306 °C, decomposes

Key on ui other cas no.

51-78-5

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

123-30-8 (Parent)

shelf_life

>2 years if stored properly

solubility

Very sol in water;  sol in alcohol

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-aminophenol
4-aminophenol conjugate monoacid
4-aminophenol hydrochloride
4-aminophenol monopotassium salt
4-aminophenol monosodium salt
4-aminophenol sulfate
4-aminophenol sulfate (2:1)
4-aminophenol, 18O-labeled
4-aminophenol, 3H-labeled
4-aminophenol, ion(1+)
4-hydroxyaniline
p-aminophenol
p-aminophenol phosphate
para-aminophenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminophenol hydrochloride
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4-Aminophenol hydrochloride
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4-Aminophenol hydrochloride
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4-Aminophenol hydrochloride
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4-Aminophenol hydrochloride
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Customer
Q & A

Q1: What is the primary application of 4-aminophenol hydrochloride in the presented research?

A1: Across these studies, this compound serves as a background ultraviolet (UV) absorption reagent in High-Performance Liquid Chromatography (HPLC) with indirect UV detection. This technique facilitates the analysis of compounds lacking a chromophore, which are otherwise undetectable by traditional UV detection methods. [, , , , , , ]

Q2: How does this compound enable the detection of compounds without a UV chromophore?

A2: The principle relies on the creation of a constant background signal by this compound in the mobile phase. When an analyte without a UV chromophore passes through the detector, it displaces the this compound, leading to a decrease in absorbance. This decrease is then detected and used to quantify the analyte. [, , , , , , ]

Q3: What types of compounds have been successfully analyzed using this compound in these studies?

A3: The research demonstrates the successful use of this compound for analyzing various aliphatic amines [], pyrrolidinium ionic liquid cations [], piperidinium ionic liquid cations [, ], and the N-methyl, propyl-morpholinium cation [, ].

Q4: Are there specific advantages to using this compound over other UV absorption reagents?

A4: Research indicates that while other cationic, anionic, and amphiprotic UV absorption reagents exist, cationic reagents, particularly this compound, demonstrate superior performance in separating and detecting certain ionic liquid cations using ion-pair chromatography with indirect UV detection. []

Q5: Can you provide some details on the analytical methods used in conjunction with this compound?

A5: The studies employed various chromatographic techniques, including reversed-phase liquid chromatography [, , , , ], ion-pair chromatography [, , , , ], and hydrophilic interaction liquid chromatography []. These methods utilize this compound in the mobile phase to enable the indirect UV detection of analytes.

Q6: Are there alternative analytical techniques available for analyzing these types of compounds?

A6: While alternative methods exist, the highlighted research emphasizes the simplicity, accuracy, and reliability of utilizing this compound as a background UV absorption reagent in HPLC for analyzing otherwise UV-inactive compounds. [, , , , , , ]

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